Cas no 1111129-23-7 (5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde)

5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde 化学的及び物理的性質
名前と識別子
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- 5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde
- MFCD11877744
- DTXSID30685086
- 2'-Fluoro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde
- 4-(2-FLUORO-5-METHYLPHENYL)-2-FORMYLPHENOL
- 4-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95%
- 1111129-23-7
-
- MDL: MFCD11877744
- インチ: InChI=1S/C14H11FO2/c1-9-2-4-13(15)12(6-9)10-3-5-14(17)11(7-10)8-16/h2-8,17H,1H3
- InChIKey: UKTQCSCPACAXJK-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)C=O
計算された属性
- 精确分子量: 230.07430775g/mol
- 同位素质量: 230.07430775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 269
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 37.3Ų
5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB320734-5g |
4-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95%; . |
1111129-23-7 | 95% | 5g |
€1159.00 | 2025-02-21 | |
abcr | AB320734-5 g |
4-(2-Fluoro-5-methylphenyl)-2-formylphenol, 95%; . |
1111129-23-7 | 95% | 5g |
€1159.00 | 2023-04-26 |
5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehydeに関する追加情報
Introduction to 5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde (CAS No. 1111129-23-7)
5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde, identified by its CAS number 1111129-23-7, is a significant compound in the field of pharmaceutical chemistry. This aromatic aldehyde features a unique structural motif that has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both fluoro and methyl substituents on the benzene ring introduces specific electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The compound’s< strong> hydroxybenzaldehyde backbone is particularly noteworthy, as aldehydes are well-documented intermediates in organic synthesis and play a crucial role in the development of various therapeutic agents. The combination of these functional groups suggests that 5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde may exhibit desirable pharmacological properties, such as enhanced binding affinity to biological targets or improved metabolic stability.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their ability to modulate pharmacokinetic and pharmacodynamic profiles of drug candidates. The< strong>fluoro substituent, in particular, is known to increase lipophilicity, reduce metabolic clearance, and improve binding interactions with proteins. These attributes have made fluorinated compounds highly sought after in the pharmaceutical industry. The incorporation of a< strong>methyl group further fine-tunes the electronic distribution around the benzene ring, potentially influencing the compound’s reactivity and biological activity.
Current research in medicinal chemistry increasingly focuses on identifying novel scaffolds that can be modified to develop next-generation therapeutics. The< strong>hydroxybenzaldehyde moiety is a versatile building block that can be further functionalized through various chemical transformations, such as condensation reactions, oxidation, or reduction. This flexibility allows chemists to explore diverse structural modifications and optimize the compound’s pharmacological properties for specific therapeutic applications.
The synthesis of 5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and selective functional group transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound’s synthetic accessibility but also underscore the importance of innovative chemical techniques in modern drug development.
Evidence from recent studies suggests that derivatives of< strong>hydroxybenzaldehyde exhibit promising biological activities across multiple therapeutic areas. For instance, some analogs have shown inhibitory effects on enzymes involved in inflammatory pathways or have demonstrated antimicrobial properties. The unique combination of substituents in 5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde positions it as a potential candidate for further exploration in these contexts.
The< strong>fluoro- and< strong>methyl-substituted benzene ring imparts specific steric and electronic characteristics that can influence molecular recognition processes. This has led researchers to investigate its interactions with various biological targets, including enzymes and receptors. Computational modeling techniques have been particularly useful in predicting how these structural features affect binding affinity and selectivity, providing insights into the compound’s potential pharmacological profile.
In conclusion, 5-(2-fluoro-5-methylphenyl)-2-hydroxybenzaldehyde (CAS No.< strong>1111129-23-7) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural composition, featuring both< strong>fluoro and< strong>methyl substituents on a< strong>hydroxybenzaldehyde scaffold, makes it a valuable tool for developing novel bioactive molecules. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a key intermediate in medicinal chemistry.
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